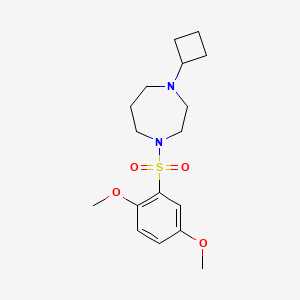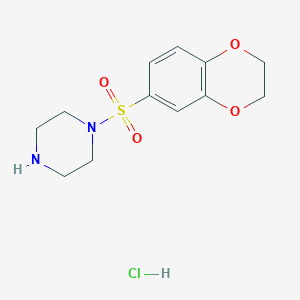![molecular formula C16H18F6N2O B2793523 N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide CAS No. 2309575-39-9](/img/structure/B2793523.png)
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide is a synthetic compound characterized by the presence of trifluoromethyl groups. These groups are known for their significant electronegativity and unique chemical properties, making the compound of interest in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide typically involves multiple steps. One common method includes the reaction of 1-(2,2,2-trifluoroethyl)piperidin-4-amine with 4-(trifluoromethyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
化学反应分析
Types of Reactions
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
N-(2,2,2-Trifluoroethyl)piperidin-4-amine: Shares the trifluoroethyl group but lacks the benzamide moiety.
4-(Trifluoromethyl)benzamide: Contains the trifluoromethylbenzamide structure but lacks the piperidinyl group.
Uniqueness
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide is unique due to the combination of its trifluoroethyl and trifluoromethylbenzamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F6N2O/c17-15(18,19)10-24-7-5-11(6-8-24)9-23-14(25)12-1-3-13(4-2-12)16(20,21)22/h1-4,11H,5-10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRFXZDCWZYHFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C(F)(F)F)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-({2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2793445.png)






![benzyl 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2793456.png)
![4-{[(4-nitrobenzyl)oxy]imino}tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B2793457.png)

![Tert-butyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B2793460.png)
![2-({2-[(3-Methylbenzoyl)amino]acetyl}amino)ethyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B2793462.png)
